molecular formula C17H23ClN2O2 B4422028 1-(4-ALLYLPIPERAZINO)-2-(4-CHLOROPHENOXY)-2-METHYL-1-PROPANONE

1-(4-ALLYLPIPERAZINO)-2-(4-CHLOROPHENOXY)-2-METHYL-1-PROPANONE

Cat. No.: B4422028
M. Wt: 322.8 g/mol
InChI Key: KRBCKLLYKXAUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ALLYLPIPERAZINO)-2-(4-CHLOROPHENOXY)-2-METHYL-1-PROPANONE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an allylpiperazine moiety and a chlorophenoxy group attached to a methylpropanone backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ALLYLPIPERAZINO)-2-(4-CHLOROPHENOXY)-2-METHYL-1-PROPANONE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Allylpiperazine Intermediate: This step involves the reaction of piperazine with allyl chloride under basic conditions to form 4-allylpiperazine.

    Synthesis of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.

    Coupling Reaction: The final step involves the coupling of the allylpiperazine intermediate with the chlorophenoxy intermediate in the presence of a suitable catalyst to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-ALLYLPIPERAZINO)-2-(4-CHLOROPHENOXY)-2-METHYL-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(4-ALLYLPIPERAZINO)-2-(4-CHLOROPHENOXY)-2-METHYL-1-PROPANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ALLYLPIPERAZINO)-2-(4-CHLOROPHENOXY)-2-METHYL-1-PROPANONE involves its interaction with specific molecular targets. The allylpiperazine moiety can interact with receptors or enzymes, while the chlorophenoxy group can modulate the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

1-(4-ALLYLPIPERAZINO)-2-(4-CHLOROPHENOXY)-2-METHYL-1-PROPANONE can be compared with similar compounds such as:

    1-(4-ALLYLPIPERAZINO)-2-(4-FLUOROPHENOXY)-2-METHYL-1-PROPANONE: This compound has a fluorophenoxy group instead of a chlorophenoxy group, which can affect its chemical reactivity and biological activity.

    1-(4-ALLYLPIPERAZINO)-2-(4-BROMOPHENOXY)-2-METHYL-1-PROPANONE: This compound has a bromophenoxy group, which can influence its pharmacokinetic properties and potency.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2/c1-4-9-19-10-12-20(13-11-19)16(21)17(2,3)22-15-7-5-14(18)6-8-15/h4-8H,1,9-13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBCKLLYKXAUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCN(CC1)CC=C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-ALLYLPIPERAZINO)-2-(4-CHLOROPHENOXY)-2-METHYL-1-PROPANONE
Reactant of Route 2
Reactant of Route 2
1-(4-ALLYLPIPERAZINO)-2-(4-CHLOROPHENOXY)-2-METHYL-1-PROPANONE
Reactant of Route 3
Reactant of Route 3
1-(4-ALLYLPIPERAZINO)-2-(4-CHLOROPHENOXY)-2-METHYL-1-PROPANONE
Reactant of Route 4
Reactant of Route 4
1-(4-ALLYLPIPERAZINO)-2-(4-CHLOROPHENOXY)-2-METHYL-1-PROPANONE
Reactant of Route 5
1-(4-ALLYLPIPERAZINO)-2-(4-CHLOROPHENOXY)-2-METHYL-1-PROPANONE
Reactant of Route 6
1-(4-ALLYLPIPERAZINO)-2-(4-CHLOROPHENOXY)-2-METHYL-1-PROPANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.